2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of "2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid" and related compounds typically involves multiple steps, including protection of amino groups, alkylation, and selective cleavage. A relevant synthesis approach is demonstrated by the facile synthesis of tert-butyl ester derivatives of N-protected amino acids, where N-protected amino acids are esterified with tert-butyl bromide in the presence of a catalyst and base, yielding high-purity products under mild conditions (Chevallet et al., 1993). Another example is the synthesis of orthogonally protected amino acids, illustrating the versatility of tert-butoxycarbonyl protection in synthesizing complex amino acid derivatives (Hsiao, 1998).
Molecular Structure Analysis
Molecular structure and conformation analysis are crucial for understanding the chemical and physical properties of "2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid". Studies on similar compounds have highlighted the importance of X-ray crystallography and NMR spectroscopy in determining molecular conformation and stereochemistry. For example, the crystal and molecular structure analysis of related compounds provides insights into their conformational preferences and intermolecular interactions, which are essential for predicting their reactivity and behavior in various chemical environments (Cetina et al., 2003).
Scientific Research Applications
Palladium-Catalyzed Tert-Butoxycarbonylation
Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides results in iminocarboxylates, precursors to fluorinated alpha-amino acids. This process is significant for producing 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives with potential applications in pharmaceuticals and material science (Amii et al., 2000).
Catalyst for N-tert-Butoxycarbonylation of Amines
Heteropoly acid H3PW12O40 is used as a catalyst for N-tert-butoxycarbonylation of amines. This process is eco-friendly and chemoselective, proving significant in synthesizing N-Boc derivatives of chiral amino alcohols and esters (Heydari et al., 2007).
Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers
Novel amino acid-derived acetylene monomers, synthesized using N-(tert-butoxycarbonyl)-l-alanine, are polymerized to form polymers with unique properties. These polymers exhibit specific rotations and CD signals, indicating potential applications in material science and bioengineering (Gao et al., 2003).
Solid-Phase Synthesis of Peptide α-Carboxamides
N-tert.-Butoxycarbonyl-amino acids are utilized in the solid-phase synthesis of peptide α-carboxamides. This method is crucial for developing peptide-based pharmaceuticals and research tools (Gaehde & Matsueda, 2009).
Synthesis of Benzyl 2-(S)-[(tert-Butoxycarbonyl)amino]-ω-Iodoalkanoates
Efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates are developed from natural or protected l-amino acids. These compounds are vital for the production of pharmaceuticals and complex organic molecules (Koseki et al., 2011).
Synthesis of 2-Adamantyloxycarbonyl as an Amino-Protecting Group
The development of 2-adamantyloxycarbonyl (2-Adoc) as a new amino-protecting group demonstrates its utility in solid-phase peptide synthesis. This innovation is crucial for advancing peptide therapeutics and biochemical research (Nishiyama et al., 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid and (4-{(2s)-2-[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl}phenyl)methaneseleninic acid, have been reported to target receptor-type tyrosine-protein phosphatase beta and tyrosine-protein phosphatase non-receptor type 1 respectively . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The tert-butoxycarbonyl (boc) group is a widely used amine protecting group in organic synthesis . It is typically removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process could potentially lead to changes in the target proteins, affecting their function .
Biochemical Pathways
Amino acids and their derivatives, including those with boc protection, play significant roles in various biochemical pathways, influencing the secretion of anabolic hormones, mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Pharmacokinetics
The presence of the boc group could potentially influence these properties, as it can increase the compound’s stability and resistance to metabolic degradation .
Result of Action
The removal of the boc group from the compound could potentially lead to changes in the structure and function of the target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. . Furthermore, the use of ionic liquids as solvents can provide several advantages, including low viscosity, high thermal stability, and the ability to extract water-soluble organic molecules .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,4,6-trimethylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-9-7-10(2)12(11(3)8-9)13(14(18)19)17-15(20)21-16(4,5)6/h7-8,13H,1-6H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRSXKWHUKWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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